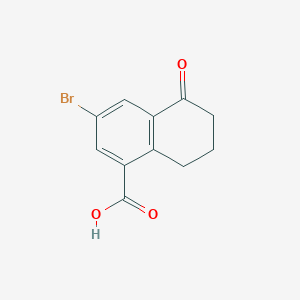

3-溴-5-氧代-5,6,7,8-四氢萘-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex naphthalene derivatives often involves multi-step reactions, utilizing metal-catalyzed reactions, Lewis acid-catalyzed transformations, and various other synthetic methodologies. These approaches aim to construct the naphthalene core, introduce functional groups, and modify the structure to achieve desired properties. Metal-catalyzed reactions, such as palladium, copper, and nickel catalysis, are particularly noteworthy for their efficiency in constructing carbon-carbon bonds and introducing functional groups in a regioselective manner (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

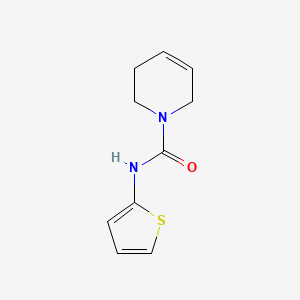

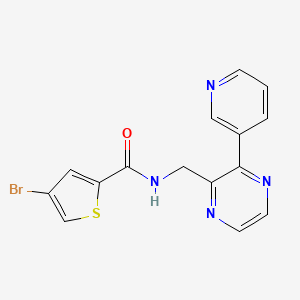

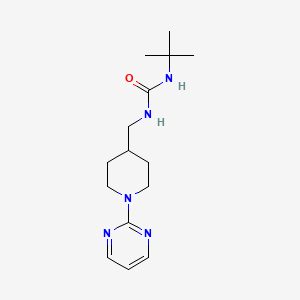

The molecular structure of naphthalene derivatives, including 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is characterized by the presence of a naphthalene core modified with various substituents that influence its chemical behavior. The bromo and carboxylic acid groups, in particular, play crucial roles in the molecule's reactivity and interactions with other molecules. Structural analysis often involves computational studies and crystallography to understand the conformation and electronic distribution, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Carboxylic acids undergo a wide range of chemical reactions, including esterification, amidation, and decarboxylation. The presence of a bromo substituent in naphthalene derivatives introduces additional reactivity, facilitating halogenation reactions and nucleophilic substitutions. These reactions are fundamental for further modifications and functionalization of the molecule for specific applications. The chemical properties of such compounds are significantly influenced by their functional groups, with the carboxylic acid group contributing to acidity and the potential for forming derivatives, and the bromo group enhancing electrophilic substitution reactions (Skonberg et al., 2008).

科学研究应用

光反应和自由基环化

3-溴-5-氧代-5,6,7,8-四氢萘-1-羧酸参与与胺的光诱导电子转移过程中的光反应。这些反应导致产物,如乙基-5-氧代-6,7,8,9-四氢苯并环庚烯-7-羧酸酯,表明其在自由基环化和环扩张反应中的潜力 (Hasegawa, 1997)。

晶体结构分析

该化合物已被研究其晶体结构,揭示羧基的投影几乎正交于芳香平面,并且酸基通过中心对称配对进行氢键结合。这为分子结构和化学过程中的潜在相互作用提供了见解 (Barcon et al., 2001)。

溴化反应的区域选择性

研究表明,类似3-溴-5-氧代-5,6,7,8-四氢萘-1-羧酸的化合物在溴化反应中表现出区域选择性。这项研究为溴化过程提供了量子化学理解,对合成特定衍生物至关重要 (Pankratov et al., 2004)。

合成和抗氧化活性

该化合物用作合成具有各种基团的多功能取代衍生物的前体。这些衍生物显示出显著的抗氧化活性,突显了它们在生物和药理应用中的潜力 (Hamdy et al., 2013)。

复杂分子的合成

3-溴-5-氧代-5,6,7,8-四氢萘-1-羧酸在合成复杂分子,包括药物化合物中起着重要中间体的作用。其反应性和结构特性使其在创建多样化的分子结构方面具有价值 (Adachi, 1973)。

属性

IUPAC Name |

3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHYUYUTLETRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)